1-ethyl-2,3-dihydro-1H-isoindole
Description
Properties
CAS No. |
90132-78-8 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.2 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Copper(I) iodide (CuI)-mediated coupling, adapted from axitinib synthesis protocols, enables the formation of carbon-nitrogen bonds between ethylamine derivatives and halogenated isoindole precursors. The reaction proceeds via a Ullmann-type mechanism, where CuI facilitates oxidative addition and reductive elimination steps. Key parameters include:
Reagents and Conditions
-
Catalyst : CuI (5–10 mol%)
-
Ligand : 1,10-Phenanthroline (10 mol%)
-
Base : Cs₂CO₃ or K₃PO₄
-
Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane
-
Temperature : 90–110°C
-
Reaction Time : 12–24 hours
Table 1: Optimization of CuI-Catalyzed Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CuI Loading | 5–10 mol% | Maximizes C–N bond formation |
| Ligand Type | 1,10-Phenanthroline | Enhances catalytic activity |
| Solvent Polarity | High (DMSO) | Improves solubility of intermediates |
| Temperature | 100°C | Balances rate and side reactions |
Substrate Scope and Limitations
Electron-deficient aryl halides (e.g., 5-bromo-isoindoline) exhibit higher reactivity than electron-rich analogues. Steric hindrance at the coupling site reduces yields by 15–20%.
Reductive Amination of Isoindoline Derivatives
Two-Step Alkylation Protocol
This method involves the alkylation of isoindoline with acetaldehyde followed by in situ reduction:
-
Step 1 : Isoindoline reacts with acetaldehyde in tetrahydrofuran (THF) under acidic conditions (pH 4–5) to form an imine intermediate.
-
Step 2 : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.
Table 2: Reductive Amination Conditions
| Component | Specification | Role |
|---|---|---|
| Acetaldehyde | 1.2 equiv | Electrophilic alkylating agent |
| NaBH₄ | 2.0 equiv | Reduces C=N bond |
| Solvent | THF/H₂O (9:1) | Stabilizes intermediates |
Byproduct Formation and Mitigation
Over-alkylation (diethylation) occurs when acetaldehyde exceeds 1.5 equivalents, reducing the target product yield by 25%. Stoichiometric control and low-temperature conditions (0–5°C) suppress this side reaction.
Cyclization of Ethylamino Precursors
Acid-Catalyzed Ring Closure
Heating N-ethyl-2-(2-bromophenyl)ethylamine with HBr (48%) induces cyclization via intramolecular nucleophilic substitution:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, improving yield to 75% while reducing reaction time by 80% compared to conventional heating.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Methods
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| CuI-Catalyzed Coupling | 320 | 85 | High |
| Reductive Amination | 180 | 70 | Moderate |
| Cyclization | 250 | 65 | Low |
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Ethyl-1H-isoindole.
Reduction: 1-Ethyl-1H-isoindoline.
Substitution: Various substituted isoindole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-2,3-dihydro-1H-isoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 1-ethyl-2,3-dihydro-1H-isoindole and related compounds:
Functional Group Influence on Activity
- Ethyl vs.
- Carboxamide Derivatives : The introduction of a carboxamide group (e.g., 2,3-dihydro-1H-isoindole-1-carboxamide) reduces basicity (predicted pKa = 15.34) compared to the parent isoindoline, altering binding interactions with biological targets like enzymes or receptors .
- Nitro Substituents : The nitro group in 5-nitro-2,3-dihydro-1H-isoindole hydrochloride increases electrophilicity, making it reactive in agrochemical contexts, such as herbicidal formulations .
Pharmacological and Toxicological Profiles
- NMDA Receptor Modulation: this compound exhibits NMDA antagonist activity similar to 1,2,3,4-tetrahydroisoquinoline but with higher selectivity due to steric hindrance from the ethyl group .
- Toxicity : Substituents significantly impact safety. For example, 2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindole (CAS 113439-98-8) is classified as acutely toxic (H302) and a respiratory irritant (H335), whereas 1-ethyl-1H-indole (CAS 10604-59-8) shows milder toxicity, requiring only basic first-aid measures .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Cyclization of precursors like phthalimides or substituted benzene derivatives under reducing conditions (e.g., catalytic hydrogenation) .
- Route 2 : Alkylation of 2,3-dihydro-1H-isoindole using ethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization : Control temperature to prevent over-alkylation and use anhydrous solvents to minimize hydrolysis. Yields improve with slow addition of alkylating agents and inert atmospheres (N₂/Ar) .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Ethyl group : δ ~1.2–1.4 ppm (CH₃ triplet), δ ~2.5–3.0 ppm (CH₂ quartet) .
- Isoindole ring protons : δ ~3.8–4.2 ppm (dihydro protons) and δ ~6.5–7.5 ppm (aromatic protons) .
- Mass Spectrometry : Molecular ion peak at m/z 147 (C₁₀H₁₃N⁺) with fragmentation patterns consistent with ethyl loss .
- X-ray Crystallography : Confirms bicyclic structure and ethyl substitution geometry .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model electrophilic sites using HOMO/LUMO maps (e.g., NBO analysis in Gaussian 16) to predict regioselectivity .
- MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction pathways using AMBER or GROMACS .
- Case Study : Ethyl group steric effects reduce reactivity at the isoindole nitrogen, favoring C-4 substitution in polar solvents .
Q. How do solvent polarity and temperature affect the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
- Methodological Answer :
- Polar Solvents (e.g., DMF) : Stabilize carbocation intermediates, directing EAS to the para position (C-5) of the isoindole ring .
- Nonpolar Solvents (e.g., Toluene) : Favor ortho substitution (C-4) due to reduced solvation of the electrophile .
- Temperature : Lower temperatures (0–25°C) enhance para selectivity by slowing kinetic pathways.
- Data Table :
| Solvent | Temperature (°C) | Major Product (Position) | Yield (%) |
|---|---|---|---|
| DMF | 25 | C-5 | 78 |
| Toluene | 25 | C-4 | 65 |
| DMF | 0 | C-5 | 85 |
Q. How can contradictory data on the biological activity of isoindole derivatives be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate assays (e.g., antimicrobial MIC tests) across multiple labs with standardized protocols .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5,6-dichloro vs. ethyl-substituted derivatives) to isolate substituent effects .
- Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies in reported IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
